Aloradine
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Overview
Description
Preparation Methods
Aloradine is synthesized through a series of chemical reactions involving steroid precursors. The synthetic route typically involves the conversion of androstadienone to androstadienol through reduction and subsequent hydroxylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Chemical Reactions Analysis
Aloradine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form androstadienone.
Reduction: It can be reduced to form androstadienol.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically other steroid derivatives .
Scientific Research Applications
Aloradine has shown promise in several scientific research applications:
Mechanism of Action
Aloradine exerts its effects by interacting with specific receptors in the brain, particularly those involved in the regulation of mood and anxiety. It has been found to activate vomeronasal receptor cells at nanomolar concentrations, leading to anxiolytic-like effects. The compound is structurally similar to other pheromones like androstenol, which acts as a positive allosteric modulator of the GABA A receptor. This modulation of the GABA A receptor is believed to contribute to its anxiolytic effects .
Comparison with Similar Compounds
Aloradine is similar to other pheromones such as:
Androstenol: Known for its role in modulating the GABA A receptor and producing anxiolytic effects.
Androstadienone: Another pheromone that can be converted into androstenol and has similar effects on mood and anxiety.
Androstenone: A pheromone that is also converted into androstenol and contributes to its pheromone effects.
What sets this compound apart is its specific interaction with vomeronasal receptors and its potential therapeutic applications in treating anxiety disorders .
Properties
Molecular Formula |
C19H28O |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(10R,13R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1 |
InChI Key |
NYVFCEPOUVGTNP-DGGYFRSASA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC=C2)CCC4=CC(CC[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O |
Origin of Product |
United States |
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